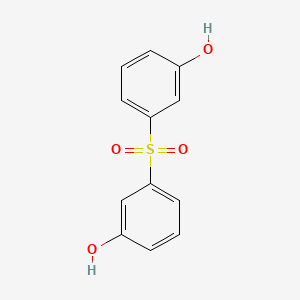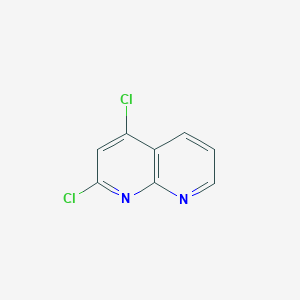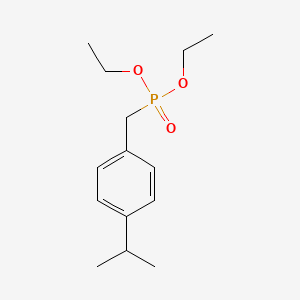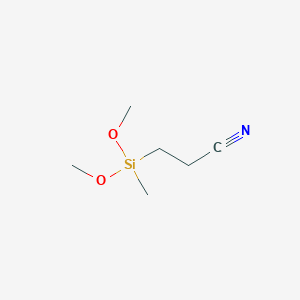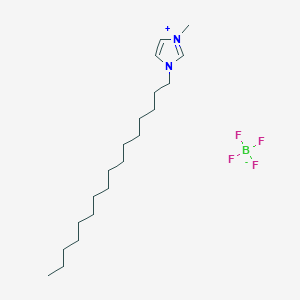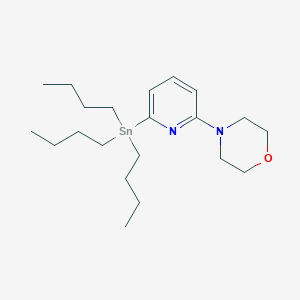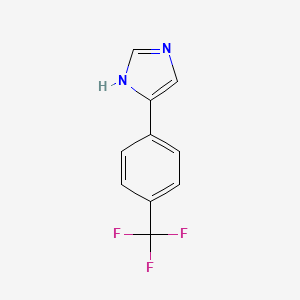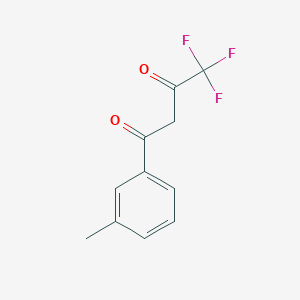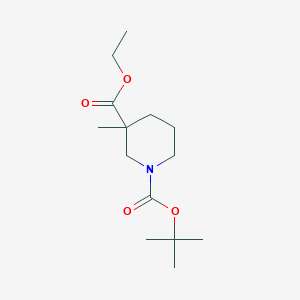
1-Boc-3-méthylpipéridine-3-carboxylate d'éthyle
Vue d'ensemble
Description
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'agonistes du récepteur GABAA
Ce composé est utilisé comme réactif dans la synthèse d'agonistes du récepteur GABAA. Ce sont des composés qui peuvent se lier aux récepteurs GABA dans le cerveau et en renforcer l'activité, offrant potentiellement des avantages thérapeutiques pour des affections comme l'anxiété, l'insomnie et l'épilepsie .
Production de dérivés de pipéridine
Il sert de précurseur à la création de divers dérivés de pipéridine. La pipéridine est un élément constitutif polyvalent en chimie organique et est utilisée dans la synthèse de produits pharmaceutiques, d'agrochimiques et d'autres composés organiques .
Développement d'inhibiteurs sélectifs de la TACE
Les chercheurs utilisent le 1-Boc-3-méthylpipéridine-3-carboxylate d'éthyle dans le développement d'inhibiteurs sélectifs de la TACE. Les inhibiteurs de la TACE (enzyme de conversion de la TNF-alpha) ont des applications potentielles dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde .
Création d'agents élevant le HDL
Ce composé est impliqué dans la création d'agents élevant le HDL. Les lipoprotéines de haute densité (HDL) sont connues sous le nom de « bon » cholestérol, et les agents qui peuvent augmenter leurs niveaux sont bénéfiques dans la prise en charge des maladies cardiovasculaires .
Synthèse de dérivés d'acide α-sulfonylhydroxamique
Il est également un réactif pour la synthèse de dérivés d'acide α-sulfonylhydroxamique. Ces dérivés sont étudiés pour leur rôle d'inhibiteurs des métalloprotéinases matricielles (MMP), qui ont des implications dans le traitement du cancer et d'autres maladies impliquant le remodelage tissulaire .
Synthèse de produits chimiques de la famille des iboga-alcaloïdes
Enfin, le this compound est utilisé dans la synthèse de produits chimiques de la famille des iboga-alcaloïdes. Ces alcaloïdes présentent un intérêt en raison de leurs propriétés psychoactives et de leur utilisation potentielle dans le traitement des troubles de la dépendance .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSGZQOVOWWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608952 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-43-8 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
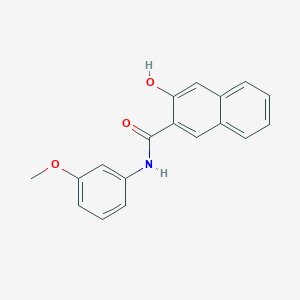
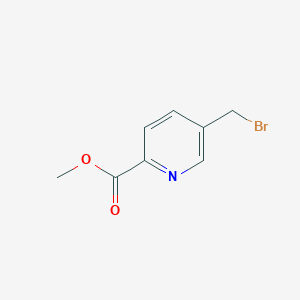
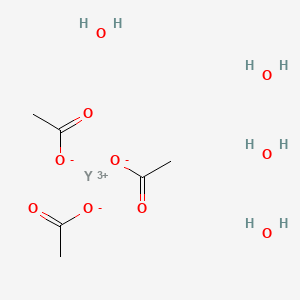
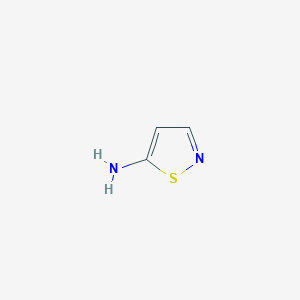
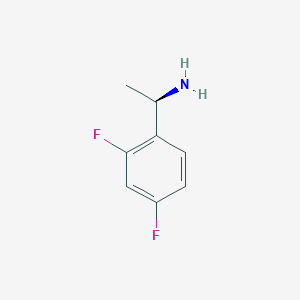
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
